molecular formula C15H18N4O2S2 B6573827 N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethane-1-sulfonamide CAS No. 946274-01-7

N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethane-1-sulfonamide

Cat. No.: B6573827
CAS No.: 946274-01-7
M. Wt: 350.5 g/mol
InChI Key: LSIJTXSTEUPFBD-UHFFFAOYSA-N
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Description

N-{2-[2-(2-Methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethane-1-sulfonamide (CAS 946274-01-7) is a molecularly complex compound with a promising profile for chemo-bio-medical research. It features a sulfonamide group linked to a triazolo-thiazole ring system, a structure known to confer significant research value . Recent developments indicate that this compound exhibits potential anti-inflammatory and anti-tumor properties, making it an attractive candidate for investigative oncology and immunology studies . Furthermore, its structural class suggests potential as a modulator of sodium channels, which could be relevant for neurological and pain research . The synthesis of this product is a multi-step process that requires precise manipulation to achieve the correct stereochemistry and high purity . It is supplied with a minimum purity of 90% and is available in various quantities to suit your research needs, from 1mg to 30mg . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

IUPAC Name

N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S2/c1-3-23(20,21)16-9-8-12-10-22-15-17-14(18-19(12)15)13-7-5-4-6-11(13)2/h4-7,10,16H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSIJTXSTEUPFBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCC1=CSC2=NC(=NN12)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

  • Drug Development : The compound is being investigated for its therapeutic properties, particularly in targeting specific enzymes or receptors involved in diseases. Its structural motifs are known to enhance bioactivity and selectivity.
  • Enzyme Inhibition Studies : Research indicates that compounds with similar structures can inhibit various enzymes, making this compound a candidate for further studies in enzyme kinetics and inhibition mechanisms.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity. This makes it a potential candidate for developing new antibiotics or antimicrobial agents.
  • Anticancer Potential : Similar compounds have shown promise in anticancer activities. Research focusing on its effects on cancer cell lines could provide insights into its therapeutic potential.

Chemical Reactions and Synthesis

  • Building Blocks for Complex Molecules : The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions (e.g., oxidation, reduction, substitution) allows chemists to create more complex structures.
  • Reagent in Organic Reactions : It can be utilized as a reagent in synthetic pathways to develop new materials or pharmaceuticals.

Case Studies

Study FocusFindingsReference
Enzyme InhibitionDemonstrated significant inhibition of specific enzymes involved in metabolic pathways.
Antimicrobial ActivityExhibited activity against several bacterial strains, suggesting potential as an antibiotic.
Anticancer EfficacyShowed cytotoxic effects on cancer cell lines, warranting further investigation into its mechanism.

Material Science

  • The compound can be used in the development of polymers or coatings with specific properties due to its unique chemical structure.
  • Its sulfonamide group may enhance solubility and stability in various applications.

Pharmaceutical Industry

  • As a candidate for drug formulation, it may be incorporated into delivery systems designed to improve bioavailability and therapeutic efficacy.

Comparison with Similar Compounds

Key Structural Features :

  • Triazolothiazole ring : A bicyclic system combining 1,2,4-triazole and thiazole rings.
  • Substituents : 2-Methylphenyl (aromatic), ethane sulfonamide (polar).
  • Molecular Formula: Not explicitly provided in evidence, but inferred as C₁₅H₁₇N₄O₂S₂ based on analogs .

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazolothiazole Core

The position and nature of substituents on the triazolothiazole ring significantly affect biological and physicochemical properties.

Compound Name Substituent at Position 2 Substituent at Position 6 Molecular Weight Reference
Target Compound 2-Methylphenyl Ethane sulfonamide ~381.4 g/mol N/A
5-Ethyl-N-[2-(2-(3-fluorophenyl)-...] (CAS 946306-63-4) 3-Fluorophenyl Thiophene sulfonamide 436.6 g/mol
N1-(3-Chloro-4-methylphenyl)-... (CAS 897758-01-9) 4-Chlorophenyl Oxalamide 474.4 g/mol
N1-(4-Ethylphenyl)-... (CAS 894031-24-4) p-Tolyl (4-methylphenyl) Oxalamide 433.5 g/mol

Key Observations :

  • Aromatic Substituents : Electron-withdrawing groups (e.g., 3-Fluorophenyl in ) increase metabolic stability but reduce solubility. Electron-donating groups (e.g., 4-methylphenyl in ) enhance lipophilicity and membrane permeability.
  • Polar Moieties : Ethane sulfonamide (target compound) offers better aqueous solubility than oxalamide derivatives (e.g., ) or thiophene sulfonamide ().

Research Implications

  • Structure-Activity Relationship (SAR) : The 2-methylphenyl group in the target compound may enhance target specificity compared to para-substituted analogs (e.g., ).
  • Optimization Opportunities : Hybridizing the ethane sulfonamide group with oxalamide moieties (as in ) could balance solubility and potency.

Preparation Methods

Cyclocondensation of Thioamides with Hydrazine Derivatives

A widely adopted method involves reacting thioamides with hydrazine derivatives under acidic or basic conditions. For example, 2-(2-methylphenyl)-[1,triazolo[3,2-b]thiazole can be synthesized via cyclization of 2-hydrazinylthiazole precursors. In a representative protocol:

  • 2-Chloro-N-(aryl)pyridinesulfonamide intermediates are treated with hydrazine hydrate in isopropanol at 80°C for 6–8 hours.

  • Cyclization occurs spontaneously, yielding the triazolo-thiazole core with regioselectivity controlled by substituent electronic effects.

Oxidative Annulation of Aminothiophenols

Alternative routes employ 2-aminothiophenol and aldehydes. For instance, reacting 2-aminothiophenol with 2-methylbenzaldehyde in dimethylformamide (DMF) with sodium metabisulfite (Na₂S₂O₅) under reflux for 2 hours yields 2-(2-methylphenyl)benzothiazole . While this method primarily generates benzothiazoles, modifications using hydrazine derivatives instead of aldehydes enable triazolo-thiazole formation.

Functionalization at the 6-Position

The 6-position of the triazolo-thiazole core is critical for introducing the ethyl sulfonamide side chain.

Bromination and Cross-Coupling

Bromination of the triazolo-thiazole core at the 6-position facilitates subsequent coupling reactions:

  • 2-(2-Methylphenyl)-6-bromo-triazolo[3,2-b][1,thiazole is synthesized using N-bromosuccinimide (NBS) in acetic acid at 60°C.

  • Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) attaches ethylamine precursors. For example, 2-bromo-5-methyl-1,3,4-thiadiazole couples with piperidine derivatives in dimethyl sulfoxide (DMSO) at 100°C using potassium hydrogenphosphate as a base.

Direct Alkylation

In cases where bromination is impractical, direct alkylation with 2-chloroethylamine in DMF at 120°C for 12 hours introduces the ethylamine side chain. Sodium carbonate is often employed to scavenge HCl, improving yields to ~70%.

Sulfonylation of the Ethylamine Moiety

The final step involves converting the primary amine to a sulfonamide.

Reaction with Ethanesulfonyl Chloride

  • 2-[2-(2-Methylphenyl)-triazolo[3,2-b]thiazol-6-yl]ethylamine is treated with ethanesulfonyl chloride in dichloromethane (DCM) at 0°C.

  • Triethylamine (TEA) is added to neutralize HCl, with reactions typically completing within 2 hours.

  • Purification via silica gel chromatography (eluent: CHCl₃/MeOH 95:5) yields the target compound in 65–80% purity.

Optimization of Sulfonylation Conditions

Key parameters influencing yield include:

  • Solvent : Polar aprotic solvents (e.g., DCM, THF) enhance reactivity.

  • Temperature : Reactions at 0–25°C minimize side product formation.

  • Stoichiometry : A 1.2:1 molar ratio of ethanesulfonyl chloride to amine ensures complete conversion.

Data Tables for Representative Syntheses

StepReagents/ConditionsYieldPurification MethodSource
Triazolo-thiazole formationNa₂S₂O₅, DMF, reflux, 2h85%Recrystallization (MeOH)
BrominationNBS, AcOH, 60°C, 4h72%Column chromatography (SiO₂)
Ethylamine couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°C, 12h68%Prep TLC (CH₂Cl₂/MeOH)
SulfonylationEtSO₂Cl, TEA, DCM, 0°C, 2h78%Silica gel (CHCl₃/MeOH 95:5)

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Electron-donating groups (e.g., methyl) on the phenyl ring direct cyclization to the desired position. Steric hindrance from ortho-substituents may necessitate higher temperatures.

  • Purification Complexity : The polar sulfonamide group complicates isolation. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves this.

  • Side Reactions : Over-sulfonylation is mitigated by controlled reagent addition and low temperatures.

Q & A

Q. What are the primary synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazolo-triazole core followed by sulfonamide functionalization. A common approach includes:

  • Thiazole ring formation via condensation of thiourea derivatives with α-haloketones.
  • Triazole cyclization using hydrazine derivatives under reflux conditions in solvents like ethanol or DMF.
  • Sulfonamide coupling via nucleophilic substitution with ethanesulfonamide under basic conditions (e.g., K₂CO₃ in acetonitrile). Yield optimization requires precise control of temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents .

Q. How is the compound’s structural integrity validated post-synthesis?

Advanced spectroscopic and chromatographic methods are employed:

  • ¹H/¹³C NMR to confirm substituent positions and ring fusion.
  • High-resolution mass spectrometry (HR-MS) for molecular weight verification.
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95% required for biological assays) .

Q. What are the key chemical reactivity patterns observed in this compound?

The sulfonamide group undergoes nucleophilic substitution (e.g., alkylation), while the triazole-thiazole core participates in electrophilic aromatic substitution. Oxidation with H₂O₂ or KMnO₄ modifies sulfur atoms, and reduction with NaBH₄ targets nitro or carbonyl groups in derivatives .

Q. How are preliminary biological activities screened?

  • Antimicrobial assays : Broth microdilution (MIC determination against S. aureus and E. coli).
  • Anticancer screening : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorescence-based assays targeting COX-2 or kinase enzymes .

Advanced Research Questions

Q. How can synthetic yield be improved while minimizing byproduct formation?

  • Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
  • Catalyst screening : Transition metals (CuI) or organocatalysts (DMAP) accelerate sulfonamide coupling.
  • Process analytics : Real-time monitoring via inline FTIR to track intermediate formation .

Q. How can contradictory bioactivity data across studies be resolved?

  • Orthogonal assays : Validate antimicrobial claims using both agar diffusion and time-kill kinetics.
  • Metabolomic profiling : Identify off-target effects using LC-MS-based metabolomics.
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl vs. methoxy groups) to isolate critical pharmacophores .

Q. What methodologies elucidate the compound’s interaction with enzyme targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding poses with COX-2 or kinases.
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD values) in real-time.
  • Mutagenesis studies : Validate predicted binding residues (e.g., Ala-scanning of catalytic sites) .

Q. How does pH and temperature affect the compound’s stability in solution?

  • Accelerated stability studies : Incubate at 25–40°C across pH 3–9 (buffered solutions).
  • Degradation profiling : UPLC-MS identifies hydrolysis products (e.g., sulfonic acid derivatives).
  • Kinetic modeling : Arrhenius plots predict shelf-life under storage conditions .

Q. What computational tools predict metabolic pathways and toxicity?

  • ADMET prediction : SwissADME or ProTox-II for bioavailability and hepatotoxicity.
  • CYP450 metabolism : Molecular dynamics (MD) simulations to assess isoform-specific interactions (e.g., CYP3A4).
  • Reactive metabolite detection : Glutathione trapping assays coupled with HR-MS .

Methodological Challenges and Solutions

Q. How are SAR studies designed to balance steric and electronic effects?

  • Substituent libraries : Synthesize analogs with halogen (Cl, F), alkyl (methyl, ethyl), and electron-donating (methoxy) groups.
  • QSAR modeling : Partial least squares (PLS) regression correlates logP, polar surface area, and IC₅₀ values .

Q. What strategies improve aqueous solubility for in vivo studies?

  • Co-solvent systems : Use cyclodextrins or PEG-400 to enhance solubility.
  • Prodrug design : Introduce phosphate or glycoside moieties for transient hydrophilicity .

Q. How are purification challenges addressed for scale-up?

  • Flash chromatography : Optimize gradients using silica gel or reverse-phase C18.
  • Crystallization screening : Identify optimal solvent pairs (e.g., ethanol/water) via polymorph analysis .

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